meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II): is a copper complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. The compound is characterized by the presence of four chlorophenyl groups attached to the porphyrin ring, which is coordinated to a copper ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a copper ion into the porphyrin ring. The reaction conditions often include refluxing the mixture in a solvent such as propionic acid or acetic acid .
Industrial Production Methods: While specific industrial production methods for meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of functionalized porphyrins .
Scientific Research Applications
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic tool and therapeutic agent in cancer treatment.
Industry: It is used in the development of sensors and materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exerts its effects involves the coordination of the copper ion within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
- meso-Tetrakis(4-methoxyphenyl)porphyrin-Cu(II)
- meso-Tetrakis(4-carboxyphenyl)porphyrin-Cu(II)
- meso-Tetrakis(4-sulphophenyl)porphyrin-Cu(II)
Comparison: meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is unique due to the presence of chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its methoxy, carboxy, and sulphophenyl counterparts, the chlorophenyl derivative exhibits different solubility, stability, and catalytic activity. These differences make it suitable for specific applications where other derivatives may not perform as well .
Properties
Molecular Formula |
C44H26Cl4CuN4+2 |
---|---|
Molecular Weight |
816.1 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;/q;+2 |
InChI Key |
IKVDAMGKOVSSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.